molecular formula C9H12ClNO2 B8059013 5-Aminomethyl-2-methyl-benzoic acid hydrochloride

5-Aminomethyl-2-methyl-benzoic acid hydrochloride

Cat. No. B8059013
M. Wt: 201.65 g/mol
InChI Key: KRNYWFXHXWYQOY-UHFFFAOYSA-N
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Description

5-Aminomethyl-2-methyl-benzoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 . It is also known as 2-Amino-5-methylbenzoic acid . This compound plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .


Synthesis Analysis

The synthesis of 5-Aminomethyl-2-methyl-benzoic acid hydrochloride has been reported by esterification reaction . It is often used in the solution-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of 5-Aminomethyl-2-methyl-benzoic acid hydrochloride can be represented by the IUPAC Standard InChI: InChI=1S/C8H9NO2/c1-5-2-3-7 (9)6 (4-5)8 (10)11/h2-4H,9H2,1H3, (H,10,11) .

properties

IUPAC Name

5-(aminomethyl)-2-methylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-2-3-7(5-10)4-8(6)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNYWFXHXWYQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-methylbenzoic acid hydrochloride

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-5-(trifluoromethylcarbonylamino-methyl)benzoic acid (15 mmol; 4.00 g), 1 M NaOH (36 mL) and THF (40 mL) was stirred at rt for 3 h. 4 M aq. HCl solution (5 mL) was added. Concentration under reduced pressure gave the sub-title compound as a mixture with NaCl which was used without further purification in the next step.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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